3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(1,3-benzodioxol-5-yl)-N,N',2,6-tetramethyl-
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Overview
Description
3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(1,3-benzodioxol-5-yl)-N,N’,2,6-tetramethyl- is a complex organic compound that features a pyridine ring substituted with carboxamide groups and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(1,3-benzodioxol-5-yl)-N,N’,2,6-tetramethyl- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridine Ring: Starting from a suitable precursor, the pyridine ring can be constructed through cyclization reactions.
Introduction of Carboxamide Groups: The carboxamide groups can be introduced via amide bond formation reactions, often using reagents like carbodiimides or coupling agents.
Attachment of the Benzodioxole Moiety: The benzodioxole group can be attached through electrophilic aromatic substitution or other suitable reactions.
Methylation: The methyl groups can be introduced using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions could target the carboxamide groups or the pyridine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole moiety could play a role in binding to biological macromolecules, while the pyridine ring might influence the compound’s electronic properties.
Comparison with Similar Compounds
Similar Compounds
3,5-Pyridinedicarboxamide: Lacks the benzodioxole moiety.
1,4-Dihydro-4-(1,3-benzodioxol-5-yl)-N,N’,2,6-tetramethyl-: Lacks the pyridine ring.
Other Benzodioxole Derivatives: Similar in structure but with different substituents.
Uniqueness
The unique combination of the pyridine ring, carboxamide groups, and benzodioxole moiety in 3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(1,3-benzodioxol-5-yl)-N,N’,2,6-tetramethyl- imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
161771-89-7 |
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Molecular Formula |
C18H21N3O4 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-3-N,5-N,2,6-tetramethyl-1,4-dihydropyridine-3,5-dicarboxamide |
InChI |
InChI=1S/C18H21N3O4/c1-9-14(17(22)19-3)16(15(10(2)21-9)18(23)20-4)11-5-6-12-13(7-11)25-8-24-12/h5-7,16,21H,8H2,1-4H3,(H,19,22)(H,20,23) |
InChI Key |
QFJLJHSNWSHZLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)NC)C2=CC3=C(C=C2)OCO3)C(=O)NC |
Origin of Product |
United States |
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